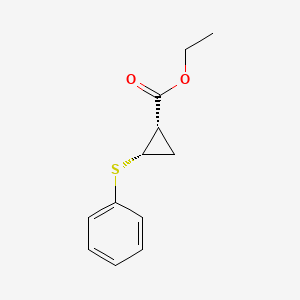![molecular formula C9H7BrO2 B14016847 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a bromoethenyl group
准备方法
The synthesis of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole followed by a Heck reaction to introduce the bromoethenyl group. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity.
化学反应分析
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
相似化合物的比较
Similar compounds to 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole include:
5-bromo-1,3-benzodioxole: Lacks the bromoethenyl group, making it less reactive in certain chemical reactions.
5-[(1E)-2-(4-hydroxyphenyl)-ethenyl]-1,3-benzenediol: Contains a hydroxyphenyl group, which can introduce different biological activities.
2,3-dimethoxybenzamide: Features a benzamide group, which can alter its chemical and biological properties. The uniqueness of this compound lies in its combination of the bromoethenyl group and the benzodioxole ring, providing a versatile platform for various chemical modifications and applications.
属性
分子式 |
C9H7BrO2 |
|---|---|
分子量 |
227.05 g/mol |
IUPAC 名称 |
5-(2-bromoethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H7BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2 |
InChI 键 |
SVXOJPBBVAQCRW-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


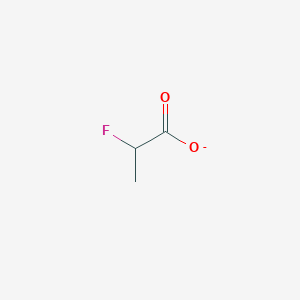
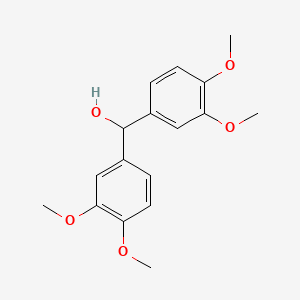
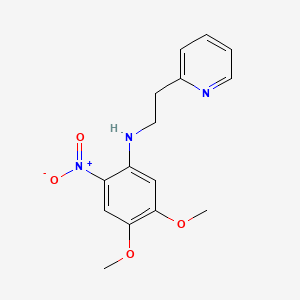
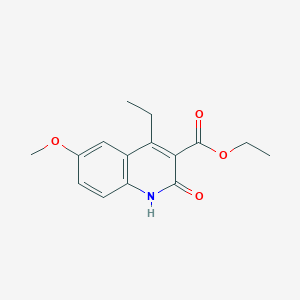
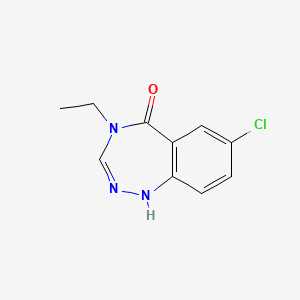
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)


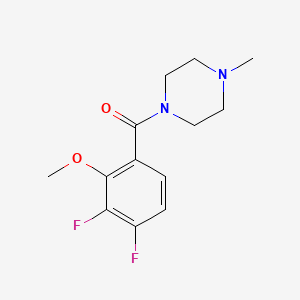
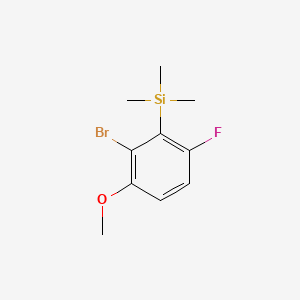
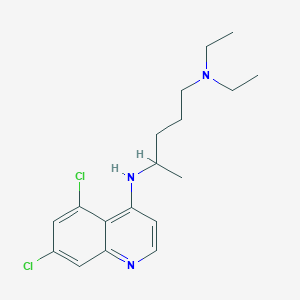
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
